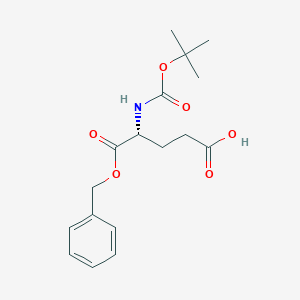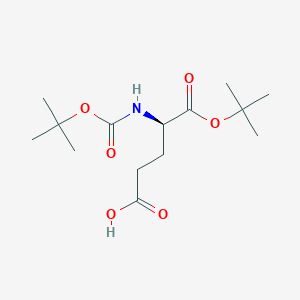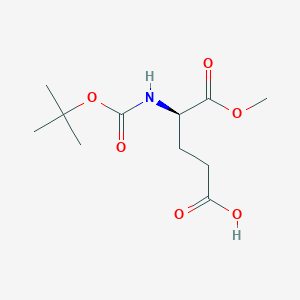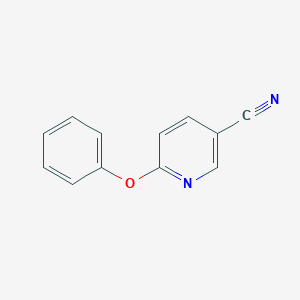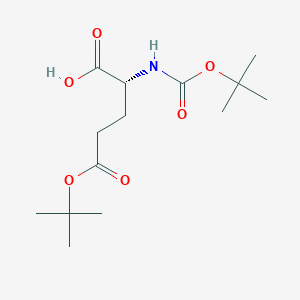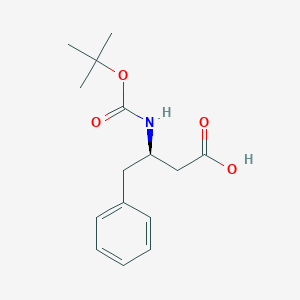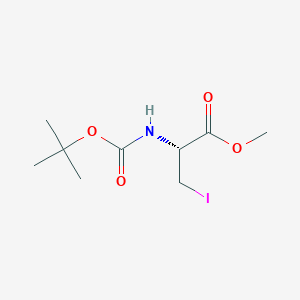
Boc-β-碘代丙氨酸甲酯
概述
描述
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions
科学研究应用
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.
作用机制
Target of Action
Boc-beta-iodo-Ala-OMe, also known as Boc-3-iodo-L-alanine methyl ester, is primarily used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain that are being synthesized .
Mode of Action
Boc-beta-iodo-Ala-OMe is an electrophile, meaning it has a tendency to react with nucleophiles . In the context of peptide synthesis, the nucleophile is typically the amino group of another amino acid. The reaction between the Boc-beta-iodo-Ala-OMe and the nucleophile results in the formation of a peptide bond, extending the peptide chain .
Biochemical Pathways
The main biochemical pathway involved in the action of Boc-beta-iodo-Ala-OMe is peptide synthesis . This compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Result of Action
The result of the action of Boc-beta-iodo-Ala-OMe is the formation of peptide bonds, leading to the synthesis of peptides or proteins . This is a crucial process in biochemistry, as proteins perform a vast array of functions in living organisms.
Action Environment
The action of Boc-beta-iodo-Ala-OMe is influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the compound . Additionally, the temperature and solvent used can also impact the efficiency of peptide bond formation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Iodination: The protected amino acid derivative is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide or N-iodosuccinimide. The reaction is typically carried out in an organic solvent like dichloromethane.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of ®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Alkane derivatives.
Oxidation: Carboxylic acid derivatives.
相似化合物的比较
Similar Compounds
- ®-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of iodinated organic molecules and pharmaceuticals.
属性
IUPAC Name |
methyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16INO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZBFCCHLUWCQI-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447838 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93267-04-0 | |
| Record name | Methyl N-(tert-butoxycarbonyl)-3-iodo-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-L-alanine methyl ester, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate a crucial compound in the synthesis of (-)-Jorumycin and related alkaloids?
A1: The researchers utilized a Negishi reaction to couple (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate with 5-iodo-2,4-dimethoxy-3-methylphenol []. This reaction forms a key chiral amino acid intermediate, essential for the synthesis of (-)-Jorumycin and other tetrahydroisoquinoline alkaloids. The use of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate in this specific reaction helps control the stereochemistry of the final product, ensuring the synthesis of the desired enantiomer.
Q2: What are the advantages of the synthetic route described in the paper compared to previous methods?
A2: The paper highlights the efficiency of their synthetic strategy. The synthesis of the key amino acid intermediate, using (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate, is achieved in just five steps with a high overall yield []. This represents a significant improvement over previously reported synthetic routes, which often required more steps and resulted in lower yields. This streamlined approach makes the synthesis of (-)-Jorumycin and related bioactive compounds more accessible for further research and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

